molecular formula C9H12N2O B1609763 7-amino-4-methyl-2H-1,4-benzoxazine CAS No. 220844-82-6

7-amino-4-methyl-2H-1,4-benzoxazine

Cat. No.: B1609763
CAS No.: 220844-82-6
M. Wt: 164.2 g/mol
InChI Key: FSIRYCPDUFGICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-methyl-2H-1,4-benzoxazine (CAS 141068-81-7) is a benzoxazine derivative with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.2 g/mol. Structurally, it features a benzoxazine core (a fused benzene and oxazine ring) substituted with an amino group at position 7 and a methyl group at position 4 . This compound belongs to a class of heterocyclic molecules widely explored for pharmacological applications, including anticancer, vasorelaxant, and KATP channel-modulating activities .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIRYCPDUFGICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458994
Record name 7-amino-4-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-82-6
Record name 7-amino-4-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration, Etherification, and Reduction Route

This classical approach starts with nitration of substituted benzene derivatives, followed by etherification with hydroxyacetate esters, then reduction and ring closure to form the benzoxazine core.

  • Raw Materials: m-Dichlorobenzene or substituted chlorobenzenes
  • Key Steps:

    • Nitration of m-dichlorobenzene to form 1,5-dichloro-2,4-dinitrobenzene.
    • Etherification of the dinitro compound with 2-ethyl hydroxyacetate in the presence of a catalyst and acid-binding agent to yield 2-(5-chloro-2,4-dinitrophenoxy) ethyl acetate.
    • Fluorination or substitution at the 5-position (if applicable).
    • Hydrogenation using Pd/C catalyst in glacial acetic acid to reduce nitro groups to amino groups, simultaneously facilitating ring closure to yield the benzoxazine ketone derivative.
  • Reaction Conditions: Room temperature to mild heating, hydrogen atmosphere, Pd/C catalyst, glacial acetic acid solvent.

  • Yields: High purity products with yields around 95% reported for analogous compounds (e.g., 6-amino-7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone).
Step Reagents/Conditions Product Yield (%) Notes
Nitration m-Dichlorobenzene, nitrating agents 1,5-Dichloro-2,4-dinitrobenzene - Requires controlled temperature
Etherification 2-Ethyl hydroxyacetate, catalyst, acid-binding agent 2-(5-chloro-2,4-dinitrophenoxy) ethyl acetate - Mild conditions
Hydrogenation Pd/C, H2, glacial acetic acid, 20-25°C 6-Amino-7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone 95.3 High purity (99.8%)

Smiles Rearrangement and One-Pot Cyclization

An alternative and efficient method involves the reaction of 2-chloro-4-nitrophenol with 2-chloro-N-substituted acetamides under basic conditions to form the benzoxazine skeleton via Smiles rearrangement.

  • Key Steps:

    • Acetylation of alkylamines with chloroacetyl chloride to form 2-chloro-N-substituted acetamides.
    • Reaction with 2-chloro-4-nitrophenol in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at elevated temperature (~150°C) to induce Smiles rearrangement, yielding benzoxazinone intermediates.
    • Reduction of the nitro group to amino group using Pd/C and hydrogen.
    • Optional amidation at the 7-amino position with substituted acyl chlorides.
  • Advantages: One-pot reaction reduces purification steps, improves total yield, and shortens reaction time.

  • Yields: Improved compared to stepwise methods with fewer byproducts.
Step Reagents/Conditions Product Yield (%) Notes
Acetylation Alkylamine, chloroacetyl chloride, CH2Cl2, 0–5°C 2-Chloro-N-substituted acetamide - Controlled low temperature
Smiles Rearrangement 2-Chloro-4-nitrophenol, NaH, DMF, 150°C Benzoxazinone intermediate - One-pot reaction, high yield
Reduction Pd/C, H2, MeOH, room temperature 7-Amino-4-substituted benzoxazinone - Efficient nitro reduction
Amidation (optional) Substituted acyl chloride, CH2Cl2, 0–5°C Final acylated benzoxazine - Functionalization for SAR studies

Solventless and Melt Methods

Some patents describe solventless preparation of benzoxazines by mixing phenolic compounds, amines (e.g., aniline derivatives), and paraformaldehyde, followed by heating to moderate temperatures (80–140°C) to form benzoxazine rings.

  • Key Features:

    • No solvent required, enhancing environmental and economic aspects.
    • Reaction temperatures range from 80°C to 140°C.
    • Yields often exceed 70–85%.
    • Can be performed in autoclaves or Banbury mixers for scale-up.
  • Example: Mixing aniline, 2-allylphenol, and paraformaldehyde at 110°C for 30 minutes yielded benzoxazine with reactive double bonds.

Conditions Reagents Temperature (°C) Time Yield (%) Notes
Solventless melt reaction Aniline, 2-allylphenol, paraformaldehyde 110 30 min >70 Suitable for scale-up
Autoclave method p-Toluidine, bisphenol A, paraformaldehyde 110 30 min ~70 Pressure variation affects yield
Banbury mixer Same as above Room temp–100 30 min Comparable Extensive mixing lowers temp

Comparative Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Typical Yields (%)
Nitration-Etherification-Reduction Nitration → Etherification → Reduction → Ring closure Mild temp, Pd/C catalyst, H2 atmosphere High purity, well-established ~95
Smiles Rearrangement One-Pot Acetylation → Smiles rearrangement → Reduction → Amidation NaH/DMF, 150°C, Pd/C reduction One-pot, fewer byproducts, faster Improved over stepwise
Solventless Melt Method Mixing phenol, amine, paraformaldehyde → heating 80–140°C, no solvent Eco-friendly, scalable 70–85

Research Findings and Notes

  • The etherification followed by reduction method provides high yields and purity but involves multiple steps and intermediate purifications.
  • The Smiles rearrangement method is more efficient, allowing for a one-pot synthesis that reduces reaction time and byproducts, improving overall yield.
  • Solventless methods offer practical advantages for industrial scale-up, reducing solvent use and simplifying product isolation, though yields may be slightly lower.
  • The choice of method depends on the desired functionalization, scale, and purity requirements.
  • Catalysts such as Pd/C and bases like NaH are critical for reduction and cyclization steps.
  • Reaction monitoring by TLC, HPLC, and LCMS is standard to ensure completion and purity.
  • Structural confirmation is typically done by NMR (1H, 13C), HR-MS, and sometimes X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

7-amino-4-methyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-amino-4-methyl-2H-1,4-benzoxazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-4-methyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzoxazine Core

The biological and physicochemical properties of benzoxazines are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Activities References
7-Amino-4-methyl-2H-1,4-benzoxazine 7-NH₂, 4-CH₃ C₉H₁₀N₂O₂ Anticancer lead (IC₅₀: 7.84–16.2 µM)
7-Amino-4-ethyl-2H-1,4-benzoxazine 7-NH₂, 4-C₂H₅ C₁₀H₁₂N₂O₂ Higher lipophilicity (log P: 1.242 g/cm³)
7-Chloro-4-methyl-2H-1,4-benzoxazine 7-Cl, 4-CH₃ C₉H₉ClN₂O₂ Enhanced electrophilicity
2–C₃H₇-2H-1,4-benzoxazine 2-C₃H₇ C₁₁H₁₄N₂O₂ Potent KATP channel agonist (DE₅₀: ~10⁻⁸ M)

Key Observations :

  • Lipophilicity : Ethyl substituents (e.g., 4-C₂H₅) increase log P compared to methyl groups, enhancing membrane permeability .
  • Receptor Affinity : The 2-alkyl chain length (e.g., 2-C₃H₇) correlates with KATP channel agonism, likely due to hydrophobic interactions with the channel pore .
Anticancer Activity
  • This compound Derivatives: Molecule 14f (a 4-aryl-substituted analog) showed IC₅₀ values of 7.84–16.2 µM against PC-3, MDA-MB-231, and U-87 MG cell lines. The para-amino group on the pendant aryl ring (Ring C) significantly enhanced potency .
  • Comparison with Naphthamides : The benzoxazine derivative 5 (IC₅₀: 40.8 nM for VEGFR-2) was less potent than naphthamide 4a (IC₅₀: 1.6 nM), highlighting the importance of planar aromatic systems for kinase inhibition .
KATP Channel Modulation
  • 2–C₃H₇-2H-1,4-benzoxazine : Exhibited the highest potency (DE₅₀ ~10⁻⁸ M) among alkyl-substituted derivatives, with activity inversely correlated to log P .
  • Cromakalim : A reference KATP opener, but benzoxazines with optimized alkyl chains show comparable or superior efficacy .
Vasorelaxant and β-Adrenergic Activity
  • 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-dihydrobenzoxazine: Demonstrated 2.5-fold higher β₂ receptor affinity than propranolol, emphasizing the role of bulky aminoalkyl side chains .

Structural Misassignments and Corrections

Early studies misassigned the structure of 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine (1 ) as a benzoxazine. Later NMR and synthetic studies confirmed it as 2,3,4,5-tetrahydro-1,5-benzoxazepine (2 ), a 7-membered ring system . This underscores the necessity of rigorous spectroscopic validation for benzoxazine analogs.

Biological Activity

7-amino-4-methyl-2H-1,4-benzoxazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoxazine ring with an amino group at the 7-position and a methyl group at the 4-position. This configuration contributes to its interaction with various biological targets.

Biological Activities

This compound exhibits several biological activities:

Anticancer Activity

Research indicates that compounds within the benzoxazine class, including this compound, have shown promise as anticancer agents. A study demonstrated that derivatives of the benzoxazine scaffold possess moderate to good potency against various cancer cell lines. Specifically, the presence of hydroxyl groups on specific positions enhances biological activity, while modifications such as para-amino groups significantly increase potency against cancer cells .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMIA PaCa-291Induction of apoptosis
4-fluorobenzylamino derivativeVarious31.7Inhibition of cell proliferation
Novel hybrid compoundA549 (lung cancer)5.9Apoptosis induction and cell cycle arrest

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. A study using the maximal electroshock test (MES) revealed that certain derivatives exhibited potent anticonvulsant effects with protective indices indicating their safety profile .

Table 2: Anticonvulsant Activity Evaluation

CompoundED50 (mg/kg)Protective Index (PI)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one31.77.2

The mechanisms through which this compound exerts its effects involve:

  • Enzyme Interaction : The compound interacts with various enzymes, including cytochrome P450s, which modulate its metabolic pathways and enhance its biological efficacy .
  • Cell Signaling Modulation : It has been shown to influence cell signaling pathways that lead to apoptosis in cancer cells .
  • Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) levels in cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the potential of benzoxazines in drug development:

  • A study synthesized a series of benzoxazine derivatives and evaluated their antiproliferative activities against several cancer cell lines. The findings indicated that structural modifications could significantly enhance anticancer properties .
  • Another investigation focused on the dual actions of benzoxazines on ATP-sensitive potassium channels in skeletal muscle fibers, suggesting potential applications in cardiovascular therapies .

Q & A

Q. What are the common synthetic routes for 7-amino-4-methyl-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via (1) Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization , or (2) regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using DBU as a base, followed by amidation . Yield optimization requires precise control of temperature (60–80°C for cyclization) and stoichiometric ratios of catalysts (e.g., 10 mol% CuI). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation employs X-ray crystallography (for single crystals) and multinuclear NMR (¹H, ¹³C, DEPT-135). Key spectral features include:
  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 4.5–5.0 ppm, broad), and methyl groups (δ 1.2–1.5 ppm).
  • X-ray : Bond angles near the benzoxazine core (e.g., C-N-C ~120°) and planarity of the heterocyclic ring .
    Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 179.2 for [M+H]⁺) .

Q. What are the key physical properties of this compound relevant to experimental handling?

  • Methodological Answer : Critical properties include:
  • Melting Point : 143–146°C (varies with purity) .
  • Solubility : Moderate in polar solvents (e.g., DMSO, methanol) but poor in hexane.
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at −20°C to prevent oxidation .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

  • Methodological Answer : It serves as a pharmacophore intermediate for:
  • Anticancer agents : Derivatives show anti-proliferative activity in MTT assays (IC₅₀ ~10–50 μM against HeLa cells) .
  • Neuroactive modulators : Structural analogs target skeletal muscle KATP channels, acting as activators/blockers depending on substituents .

Q. What green synthesis methods are applicable to this compound?

  • Methodological Answer : Solvent-free cyclization under microwave irradiation (100 W, 5 min) reduces waste. Alternatively, biocatalytic approaches using immobilized lipases (e.g., Candida antarctica) achieve enantioselective amidation with >90% ee .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., KATP channel activation vs. inhibition) be resolved?

  • Methodological Answer : Contradictions arise from substituent-dependent effects . For example:
  • 2-Methyl groups enhance KATP activation by stabilizing hydrogen bonding with channel residues (e.g., Kir6.2-SUR1 subunits).
  • Nitro or chloro substituents promote inhibition via steric hindrance .
    Resolve discrepancies using patch-clamp electrophysiology to test derivatives under controlled ATP concentrations (0.1–5 mM) .

Q. What factors influence yield optimization in large-scale synthesis, and how can side reactions be mitigated?

  • Methodological Answer : Key factors:
  • Catalyst loading : Excess CuI (>15 mol%) accelerates byproduct formation (e.g., dimerization).
  • Temperature gradients : Isothermal reactors (±2°C) prevent exothermic runaway during cyclization.
    Mitigate side reactions via in-situ FTIR monitoring to track intermediate consumption and halt reactions at 85–90% conversion .

Q. What mechanistic insights explain the electrochemical hydrogenation of benzoxazine derivatives?

  • Methodological Answer : Electrochemical reduction (e.g., Pt cathode, 0.5 V vs. Ag/AgCl) proceeds via proton-coupled electron transfer (PCET) , generating dihydrobenzoxazine intermediates. In-situ NMR reveals regioselective hydrogenation at the C3 position, driven by electron-withdrawing substituents (e.g., -NO₂) .

Q. How can computational modeling guide the design of derivatives for selective enzyme inhibition?

  • Methodological Answer : Density Functional Theory (DFT) predicts binding affinities by modeling interactions with target enzymes (e.g., COX-2).
  • Electrostatic potential maps identify nucleophilic regions for functionalization (e.g., -CF₃ groups enhance COX-2 binding by 30%) .
    Validate with molecular dynamics simulations (50 ns trajectories) to assess stability of ligand-enzyme complexes.

Q. What experimental strategies address low reproducibility in anti-proliferative assays?

  • Methodological Answer :
    Standardize protocols:
  • Cell line authentication (STR profiling) to avoid cross-contamination.
  • Serum-free pre-incubation (24 h) to synchronize cell cycles.
  • Dose-response normalization using reference compounds (e.g., doxorubicin) to control for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-4-methyl-2H-1,4-benzoxazine
Reactant of Route 2
7-amino-4-methyl-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.